![molecular formula C6H4ClNO2 B3022118 5-Chloro-2-hydroxynicotinaldehyde CAS No. 614732-03-5](/img/structure/B3022118.png)
5-Chloro-2-hydroxynicotinaldehyde
Overview
Description
5-Chloro-2-hydroxynicotinaldehyde is a chemical compound with the molecular formula C6H4ClNO2 . It has a molecular weight of 157.56 .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-hydroxynicotinaldehyde is 1S/C6H4ClNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H, (H,8,10) . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
5-Chloro-2-hydroxynicotinaldehyde is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, and density were not found in the search results.Scientific Research Applications
- Antibacterial Properties : Researchers have investigated the antibacterial potential of 5-Chloro-2-hydroxynicotinaldehyde. It may serve as a lead compound for developing new antibiotics or antimicrobial agents .
- Anti-inflammatory Effects : The compound’s anti-inflammatory properties have been explored, suggesting its potential in treating inflammatory diseases .
- Building Block for Heterocyclic Compounds : Chemists use 5-Chloro-2-hydroxynicotinaldehyde as a building block to synthesize various heterocyclic compounds. These compounds find applications in materials science, pharmaceuticals, and agrochemicals .
- Ligand for Metal Ions : The aldehyde group in 5-Chloro-2-hydroxynicotinaldehyde can coordinate with metal ions. Researchers have explored its use as a ligand in metal complexes for catalysis or sensing applications .
- Spectroscopic Studies : Scientists have employed spectroscopic techniques (such as NMR, HPLC, and LC-MS) to characterize 5-Chloro-2-hydroxynicotinaldehyde. These studies aid in its identification and quantification in complex mixtures .
- Photoluminescent Properties : The compound exhibits photoluminescence, making it interesting for applications in optoelectronic devices, sensors, and luminescent materials .
- Cell Viability and Cytotoxicity : Researchers have assessed the impact of 5-Chloro-2-hydroxynicotinaldehyde on cell viability and cytotoxicity. These studies provide insights into its safety and potential therapeutic use .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Coordination Chemistry and Metal Complexes
Analytical Chemistry
Material Science
Biological Studies
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H317 and H319 . These statements indicate that the compound may cause an allergic skin reaction (H317) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .
Mechanism of Action
Mode of Action
The exact mode of action of 5-Chloro-2-hydroxynicotinaldehyde is not well-understood. As a derivative of nicotinaldehyde, it may interact with its targets through similar mechanisms. For instance, it could potentially form oximes or hydrazones through reactions with hydroxylamine or hydrazine . These reactions are essentially irreversible as the adduct dehydrates
Result of Action
Given its potential to form oximes or hydrazones , it may induce changes in target molecules that alter their function.
properties
IUPAC Name |
5-chloro-2-oxo-1H-pyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQHRVWXTUEGTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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